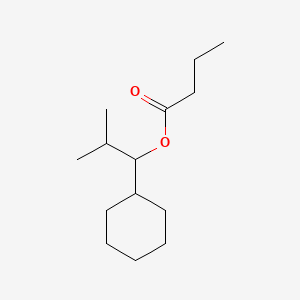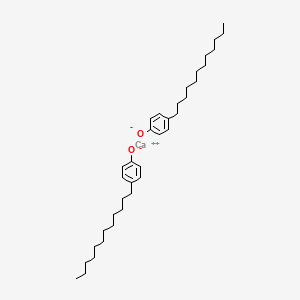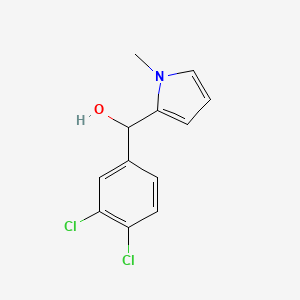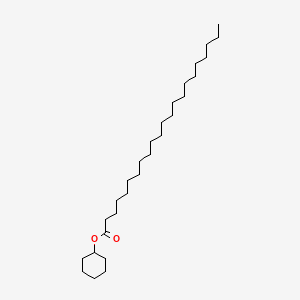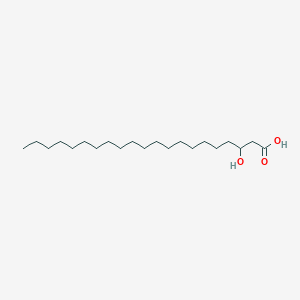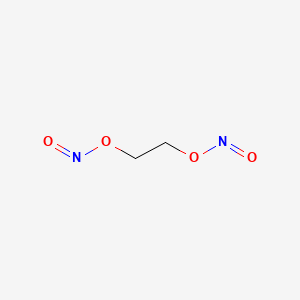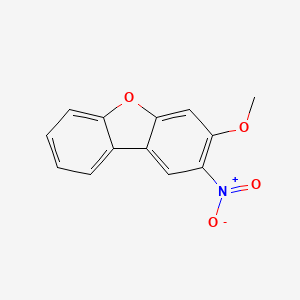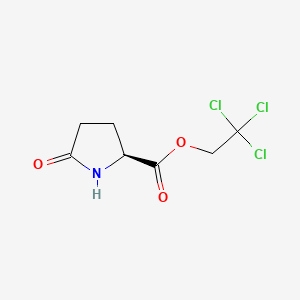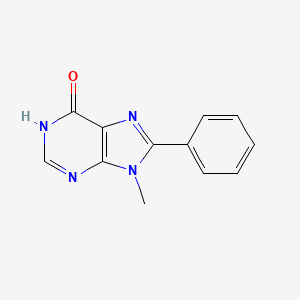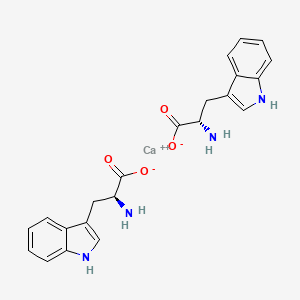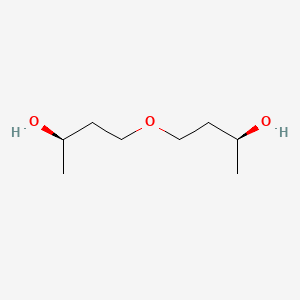
(R*,S*)-(1)-4,4'-Oxydibutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R*,S*)-(1)-4,4’-Oxydibutan-2-ol is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by the presence of two hydroxyl groups and an ether linkage, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (R*,S*)-(1)-4,4’-Oxydibutan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 1,4-butanediol with an appropriate oxidizing agent to introduce the ether linkage. The reaction conditions typically include the use of a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (R*,S*)-(1)-4,4’-Oxydibutan-2-ol often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and enhances the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(R*,S*)-(1)-4,4’-Oxydibutan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl groups and the ether linkage, which provide reactive sites for different reagents.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, where reagents like sodium hydride or sodium methoxide are used to replace the hydroxyl groups with other functional groups.
Major Products
The major products formed from these reactions include various alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(R*,S*)-(1)-4,4’-Oxydibutan-2-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a substrate in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of (R*,S*)-(1)-4,4’-Oxydibutan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and ether linkage allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound can also participate in redox reactions, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Butanediol: A simple diol with similar hydroxyl groups but lacking the ether linkage.
Tetrahydrofuran: An ether compound with a similar ring structure but without hydroxyl groups.
2-Butanol: A secondary alcohol with a similar hydroxyl group but different structural arrangement.
Uniqueness
(R*,S*)-(1)-4,4’-Oxydibutan-2-ol is unique due to its combination of hydroxyl groups and an ether linkage, providing distinct reactivity and versatility in chemical reactions. This combination allows it to participate in a wider range of reactions and applications compared to its similar compounds.
Eigenschaften
CAS-Nummer |
94109-56-5 |
|---|---|
Molekularformel |
C8H18O3 |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
(2R)-4-[(3S)-3-hydroxybutoxy]butan-2-ol |
InChI |
InChI=1S/C8H18O3/c1-7(9)3-5-11-6-4-8(2)10/h7-10H,3-6H2,1-2H3/t7-,8+ |
InChI-Schlüssel |
AFSYRVDDZGJTIL-OCAPTIKFSA-N |
Isomerische SMILES |
C[C@H](CCOCC[C@H](C)O)O |
Kanonische SMILES |
CC(CCOCCC(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


